flavonoli
Flavonols are a subclass of flavonoids, which are widely distributed in plants and have significant bioactive properties. These compounds exhibit diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Structurally, flavonols feature a 15-carbon C-ring attached to the B-ring of the basic flavonoid structure, typically found at position 3. Common examples include quercetin, kaempferol, and myricetin.
Flavonols are known for their strong antioxidant properties due to their hydroxyl groups, which can donate electrons and neutralize free radicals. They play a crucial role in plant defense mechanisms against environmental stressors such as ultraviolet radiation and pathogens. Additionally, they have been studied for potential health benefits, including cardiovascular protection and immune support.
In the food industry, flavonols are used to enhance the nutritional profile of beverages and supplements. Their use is also encouraged in cosmetics due to their skin-protective properties. However, the exact mechanisms of these effects and their practical applications vary depending on the specific type and concentration of flavonols present.
| Struttura | Nome chimico | CAS | MF |
|---|---|---|---|
![]() |
4H-1-Benzopyran-4-one,3,5,7,8-tetrahydroxy-2-(3-hydroxy-4-methoxyphenyl)- | 58904-47-5 | C16H12O8 |
![]() |
4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-, zirconium(2+) salt (1:1) | 7255-55-2 | C15H10O7Zr |
![]() |
4H-1-Benzopyran-4-one, 3,5,6,7,8-pentahydroxy-2-phenyl- | 727388-91-2 | C15H10O7 |
![]() |
4H-1-Benzopyran-4-one,3,7-dihydroxy-5,6-dimethoxy-2-phenyl- | 84323-36-4 | C17H14O6 |
![]() |
Quercetin dihydrate | 6151-25-3 | C15H14O9 |
![]() |
3,4'-Dihydroxyflavone | 14919-49-4 | C15H10O4 |
![]() |
3-Hydroxy-2’-methoxyflavone | 29219-03-2 | C16H12O4 |
![]() |
3'-Methoxyflavonol | 76666-32-5 | C16H12O4 |
![]() |
3,6-Dihydroxyflavone | 108238-41-1 | C15H10O4 |
![]() |
3-Hydroxy-7,2',4'-trimethoxyflavone | 263365-51-1 | C18H16O6 |
Letteratura correlata
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Fornitori consigliati
-
Hebei Liye chemical Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Shenzhen Yaoyuan R&D Center Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Hangzhou Cedareal Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
Prodotti consigliati









